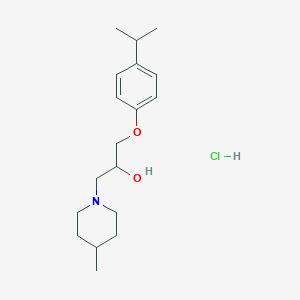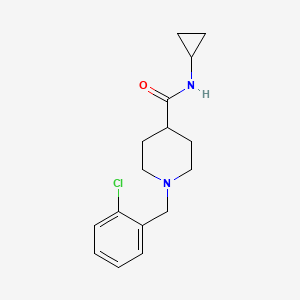![molecular formula C21H21N3O3 B5172713 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5172713.png)
1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a pyrazolidinedione derivative that has been shown to possess a variety of biological activities.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has also been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. Additionally, 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has been shown to possess anti-fungal activity.
Advantages and Limitations for Lab Experiments
1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has also been shown to possess a variety of biological activities, which makes it a useful tool for studying the effects of specific compounds on biological systems.
However, there are also some limitations to the use of 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione in lab experiments. It has been shown to be toxic to certain cell lines at high concentrations, which may limit its usefulness in certain experiments. Additionally, the mechanism of action of 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione. One area of interest is the development of more potent and selective inhibitors of cyclooxygenase-2 and lipoxygenase. Another area of interest is the development of 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione and its effects on biological systems.
Synthesis Methods
1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione can be synthesized by the reaction of 4-methylphenylhydrazine with 4-(4-morpholinyl)benzaldehyde in the presence of acetic acid. The resulting product is then treated with ethyl acetoacetate and ammonium acetate to yield 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione. The synthesis of 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione is relatively simple and can be carried out using standard laboratory equipment.
Scientific Research Applications
1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has been extensively studied for its potential applications in scientific research. It has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-fungal activities. 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
properties
IUPAC Name |
(4Z)-1-(4-methylphenyl)-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-2-6-18(7-3-15)24-21(26)19(20(25)22-24)14-16-4-8-17(9-5-16)23-10-12-27-13-11-23/h2-9,14H,10-13H2,1H3,(H,22,25)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBMGWQTVKZKKL-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)N4CCOCC4)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5172631.png)
![1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172639.png)
![2-benzyl-3-(1-naphthyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5172640.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene](/img/structure/B5172680.png)
![cyclohexyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5172692.png)
![N-(3-methoxypropyl)-6-[4-(2-phenoxyethyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5172698.png)

![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5172721.png)
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B5172733.png)

![isopropyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5172742.png)
![(3,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5172752.png)
![N-[2-(tert-butylthio)ethyl]-2-iodobenzamide](/img/structure/B5172755.png)